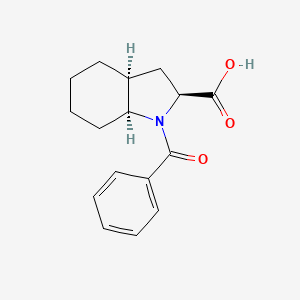
(2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid” is a chemical compound that is related to the compound "(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid" . It is a white to almost white powder . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves the diastereoselective α-alkylation of oxazolidinone . This provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer . Another method involves the hydrogenation of a product of formula IV and the isolation of the required enantiomer by cooling to -20°C .Molecular Structure Analysis
The molecular formula of this compound is C9H15NO2 . The InChI code is 1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a white to almost white powder . It has a molecular weight of 169.22 g/mol . It is soluble in methanol . The specific rotation is -48° (C=1,MeOH) .Applications De Recherche Scientifique
ACE Inhibition and Antihypertensive Activity
The precursor of (2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid, demonstrated in vitro angiotensin converting enzyme (ACE) inhibitory activity and significant oral antihypertensive activity in spontaneously hypertensive rats. This study underscores the potential of these compounds in developing antihypertensive therapies (Kim et al., 1983).
Biosynthesis and Environmental Occurrence
Benzoic acid derivatives, including this compound, naturally occur in plant and animal tissues and are used as preservatives and flavoring agents in various products. These compounds are distributed widely in the environment, emphasizing the relevance of understanding their biosynthesis, uses, and potential effects on human health (del Olmo et al., 2017).
Analytical Quantification and Isomer Separation
A study developed a high-performance liquid chromatography (HPLC) method for the quantitative determination and separation of octahydro-1H-indole-2-carboxylic acid and its isomers, highlighting the importance of analytical techniques in quality control and the synthesis of related pharmaceuticals (Vali et al., 2012).
Electrochemical Dearomative Dicarboxylation
Electrochemical dearomative dicarboxylation of N-protected indoles, including octahydroindole-2-carboxylic acid derivatives, presents a novel method for synthesizing dicarboxylic acids from stable heteroaromatics using CO2. This technique opens new pathways for creating biologically active molecules and drug leads, demonstrating the compound's potential as a synthetic intermediate (You et al., 2022).
Synthetic and Medicinal Chemistry Applications
Efficient synthesis of N-protected derivatives of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been achieved, offering a straightforward route to enantiopure alpha-substituted derivatives suitable for peptide synthesis. This underlines the versatility of this compound in the design and development of novel peptides and pharmaceutical compounds (Sayago et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3aS,7aS)-1-benzoyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-3,6-7,12-14H,4-5,8-10H2,(H,19,20)/t12-,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOCRGGRRGZNJN-IHRRRGAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)
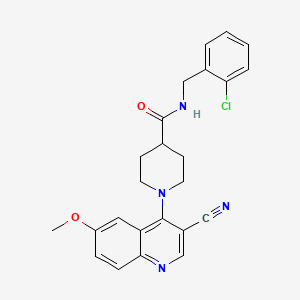
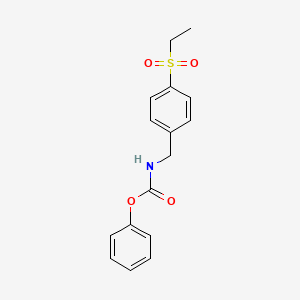

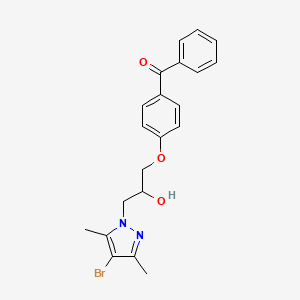
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)
![2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2770228.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2770230.png)


![methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2770234.png)
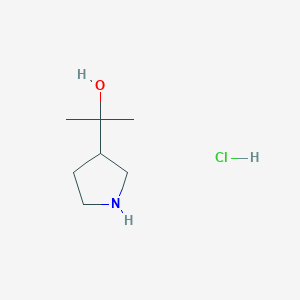
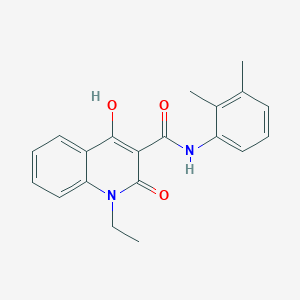
![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide](/img/structure/B2770238.png)
